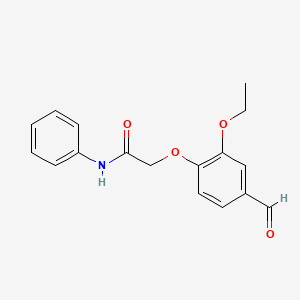

2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide is an organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethoxy group, a formyl group, and a phenoxy group attached to an acetamide backbone. Its molecular formula is C17H17NO4.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of 2-ethoxy-4-formylphenol: This intermediate is prepared by the ethoxylation of 4-hydroxybenzaldehyde.

Formation of 2-(2-ethoxy-4-formylphenoxy)acetic acid: The intermediate is then reacted with chloroacetic acid under basic conditions to form 2-(2-ethoxy-4-formylphenoxy)acetic acid.

Amidation: The final step involves the reaction of 2-(2-ethoxy-4-formylphenoxy)acetic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with desired specifications.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: 2-(2-ethoxy-4-carboxyphenoxy)-N-phenylacetamide.

Reduction: 2-(2-ethoxy-4-hydroxymethylphenoxy)-N-phenylacetamide.

Substitution: 2-(2-ethoxy-4-nitrophenoxy)-N-phenylacetamide (nitration product).

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Preliminary studies suggest that 2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide exhibits notable biological activities:

- Antimicrobial Properties : The compound has shown potential antimicrobial effects, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Its structure suggests possible anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases.

Proteomics Research

In proteomics, the compound's interactions with proteins can provide insights into its mechanism of action. Understanding these interactions is crucial for developing therapeutic agents.

- Antimicrobial Activity Study : A recent study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting its potential as a new antimicrobial agent.

- Inflammation Model : In an animal model of inflammation, topical application of the compound resulted in reduced swelling and pain, supporting its anti-inflammatory claims. Further research is needed to elucidate the underlying mechanisms.

- Proteomic Interaction Analysis : Interaction studies using mass spectrometry revealed that this compound binds to specific proteins involved in inflammatory pathways, indicating its potential as a therapeutic agent targeting these pathways.

Mecanismo De Acción

The mechanism of action of 2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the phenoxy group can engage in hydrophobic interactions with biological membranes, influencing cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-ethoxy-4-formylphenoxy)acetic acid

- 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide

- 2-(2-ethoxy-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide

Uniqueness

2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide is unique due to the presence of both an ethoxy group and a formyl group on the phenoxy ring, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups with the acetamide backbone enhances its potential for diverse applications in research and industry.

Actividad Biológica

2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide is an organic compound of considerable interest in medicinal chemistry due to its unique structural features, which include an ethoxy group, a formyl group, and a phenylacetamide moiety. This combination of functional groups potentially confers distinct biological activities, making it a subject of ongoing research for therapeutic applications.

The molecular formula of this compound is C17H17NO4, with a molecular weight of approximately 299.32 g/mol. The compound's structure allows for various synthetic modifications, which can enhance its biological efficacy.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits significant biological activities, particularly in the realms of anticancer and antimicrobial effects. Interaction studies are crucial for understanding its mechanisms of action and potential therapeutic applications.

Anticancer Activity

Recent research highlights the compound's potential as an anticancer agent. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). For instance, certain derivatives exhibited stronger inhibitory effects compared to the standard chemotherapeutic agent Doxorubicin, indicating promising anticancer properties.

Table 1: In Vitro Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Comparative Agent |

|---|---|---|---|

| 2a | HCT-116 | 5.4 | Doxorubicin (10 µM) |

| 4b | HEP2 | 3.8 | Doxorubicin (10 µM) |

| 2d | HCT-116 | 6.1 | Doxorubicin (10 µM) |

These findings suggest that the structural modifications on the phenylacetamide backbone could enhance the cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells.

Antimicrobial Activity

The compound also shows potential antimicrobial properties. Studies have indicated that it may inhibit the growth of various bacterial strains, although specific data on its antimicrobial efficacy compared to established antibiotics is still limited.

Table 2: Antimicrobial Efficacy Against Selected Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Key Enzymes : The compound may interact with enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : It has been suggested that certain derivatives can trigger programmed cell death in cancer cells.

- Disruption of Microbial Membranes : For antimicrobial activity, the compound may disrupt bacterial cell membranes, leading to cell lysis.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Variations in substituents on the phenyl ring and modifications to the acetamide group can significantly influence potency and selectivity against different biological targets.

Case Studies

A series of case studies have been conducted to evaluate the structure-activity relationship (SAR) among various derivatives of this compound:

- Compound 2a showed enhanced activity due to the presence of hydroxyl groups that improve solubility and interaction with target proteins.

- Compound 4b , with a methoxy substitution, demonstrated superior cytotoxic effects against HEP2 cells compared to other derivatives.

- Compound 2d , featuring electron-withdrawing groups, exhibited increased potency against HCT-116 cells, suggesting that electronic effects play a crucial role in modulating activity.

Propiedades

IUPAC Name |

2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-2-21-16-10-13(11-19)8-9-15(16)22-12-17(20)18-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUVNNKPGICZQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.